Ritodrine hydrochloride

Catalog No.
S003991
CAS No.
23239-51-2
M.F
C17H22ClNO3
M. Wt
323.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ritodrine hydrochloride

CAS Number

23239-51-2

Product Name

Ritodrine hydrochloride

IUPAC Name

4-[2-[[(1S,2R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride

Molecular Formula

C17H22ClNO3

Molecular Weight

323.8 g/mol

InChI

InChI=1S/C17H21NO3.ClH/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13;/h2-9,12,17-21H,10-11H2,1H3;1H/t12-,17-;/m1./s1

InChI Key

IDLSITKDRVDKRV-JSUROZADSA-N

SMILES

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl

Solubility

>48.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

DU 21220, DU-21220, DU21220, Hydrochloride, Ritodrine, Pre Par, Pre-Par, PrePar, Ritodrine, Ritodrine Hydrochloride, Yutopar

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl

Isomeric SMILES

C[C@H]([C@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl

Description

The exact mass of the compound Ritodrine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >48.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757863. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines. It belongs to the ontological category of primary amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Effectiveness for Tocolysis:

  • Debate and Limitations: Ritodrine hydrochloride has been used for tocolysis, which is the medical term for delaying preterm labor with medication. However, research on its effectiveness is mixed. Some studies haven't found a significant benefit in delaying delivery or improving neonatal outcomes []. Additionally, long-term use of ritodrine hydrochloride may be associated with increased maternal side effects [].

Investigation of Side Effects:

  • Focus on Maternal Health: Research is ongoing to better understand the potential side effects of ritodrine hydrochloride, particularly with long-term use. Studies have explored associations between ritodrine and maternal complications [].

Comparison with Other Therapies:

  • Optimizing Treatment Options: Researchers are comparing ritodrine hydrochloride with other tocolytic medications to determine the most effective and safe options for delaying preterm labor. This may involve studies evaluating factors like efficacy, duration of treatment, and potential side effects [].

Exploring Alternative Applications:

  • Beyond Tocolysis: Some scientific investigations are exploring potential uses for ritodrine hydrochloride beyond its traditional role in tocolysis. For instance, a study examined the effect of ritodrine on fetal movement, highlighting the need for further research in this area [].

Ritodrine hydrochloride is a tocolytic agent primarily used to manage premature labor by inhibiting uterine contractions. It acts as a selective beta-2 adrenergic receptor agonist, promoting relaxation of smooth muscle in the uterus. Ritodrine was first approved for medical use in the United States in 1984 but has since been removed from the market due to safety concerns. The compound is also known by various names, including 4-hydroxy-beta-hydroxy-N-(4-hydroxyphenylethyl)amphetamine and N-(4-hydroxyphenylethyl)-4-hydroxynorephedrine .

Ritodrine acts as a beta-2 adrenergic receptor agonist. When it binds to these receptors on uterine smooth muscle cells, it stimulates the production of cyclic adenosine monophosphate (cAMP) []. The increased cAMP levels lead to a decrease in intracellular calcium concentration, ultimately causing relaxation of the uterine muscles and inhibiting contractions [].

, primarily involving its beta-adrenergic activity. As a beta-2 adrenergic agonist, it activates adenyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This elevation decreases intracellular calcium concentrations, resulting in smooth muscle relaxation, particularly in the uterus . The compound is susceptible to metabolism by catechol-O-methyl transferase due to its 4-hydroxy group, which affects its pharmacokinetics and efficacy .

The synthesis of ritodrine hydrochloride involves several steps that typically include the formation of the core phenethylamine structure followed by hydroxylation and other modifications. A notable method includes the reaction of 4-hydroxyphenethylamine with appropriate alkylating agents under controlled conditions to yield ritodrine hydrochloride . Various patents detail specific methodologies for synthesizing this compound, emphasizing the importance of purity and yield in pharmaceutical applications.

Ritodrine hydrochloride was primarily used in obstetrics to prevent premature labor. Its efficacy in relaxing uterine muscles made it a preferred choice for managing at-risk pregnancies. Although it has been removed from the U.S. market, it remains listed in some international essential drug lists due to its effectiveness in certain clinical scenarios . Additionally, research continues into its potential applications beyond obstetrics.

Interaction studies on ritodrine hydrochloride indicate that it may interact with other medications affecting cardiovascular and metabolic functions. For instance, concurrent use with other adrenergic agents can enhance cardiovascular effects such as tachycardia and hypertension. Furthermore, patients with diabetes or hypertension may experience exacerbated symptoms when using ritodrine due to its pharmacological profile .

Ritodrine hydrochloride shares structural and functional similarities with several other compounds used for similar therapeutic purposes. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionPrimary UseUnique Features
SalbutamolBeta-2 adrenergic agonistAsthma managementLong-acting; widely used in respiratory conditions
TerbutalineBeta-2 adrenergic agonistAsthma and preterm laborSimilar action but less selective than ritodrine
FenoterolBeta-2 adrenergic agonistAsthma managementHigher selectivity but not commonly used for labor
IsoetharineBeta-adrenergic agonistBronchodilatorLess selective; primarily used in respiratory therapy

Ritodrine hydrochloride is unique due to its specific application in obstetrics as a tocolytic agent, while other compounds like salbutamol and terbutaline are more commonly associated with respiratory conditions . Its structural characteristics, particularly the 4-hydroxy group, contribute significantly to its selectivity and effectiveness as a beta-2 agonist.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

323.1288213 g/mol

Monoisotopic Mass

323.1288213 g/mol

Heavy Atom Count

22

Appearance

Solid powder

UNII

ESJ56Q60GC

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Ritodrine Hydrochloride is the hydrochloride salt form of ritodrine, a phenethylamine derivative with tocolytic activity. Ritodrine hydrochloride binds to and activates beta-2 adrenergic receptors of myocytes in the uterine myometrium, which results in decreased intensity and frequency of uterine contraction. Specifically, ritodrine hydrochloride probably activates adenyl cyclase, thereby increasing production of cyclic adenosine monophosphate (cAMP), which in turn enhancing the efflux of calcium from vascular smooth muscle cells. A lack of intracellular calcium prevents uterine myometrial contraction. In addition, this agent may directly inactivate myosin light chain kinase, a critical enzyme necessary for the initiation of muscle contractions.
Ritodrine is a phenethylamine derivative with tocolytic activity. Ritodrine binds to and activates beta-2 adrenergic receptors of myometrial cells in the uterus, which decreases the intensity and frequency of uterine contractions. Specifically, ritodrine probably activates adenyl cyclase, thereby increasing production of cyclic adenosine monophosphate (cAMP), which in turn enhances the efflux of calcium from vascular smooth muscle cells. A lack of intracellular calcium prevents uterine myometrial contractions. In addition, this agent may directly inactivate myosin light chain kinase, a critical enzyme necessary for the initiation of muscle contractions.

MeSH Pharmacological Classification

Adrenergic beta-2 Receptor Agonists

ATC Code

G - Genito urinary system and sex hormones
G02 - Other gynecologicals
G02C - Other gynecologicals
G02CA - Sympathomimetics, labour repressants
G02CA01 - Ritodrine

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB2 [HSA:154] [KO:K04142]

Pictograms

Irritant

Irritant

Other CAS

23239-51-2
26652-09-5

Wikipedia

Ritodrine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13
1:The Association between Prenatal Yoga and the Administration of Ritodrine Hydrochloride during Pregnancy: An Adjunct Study of the Japan Environment and Children/'s Study. Kawanishi Y, Saijo Y, Yoshioka E, Nakagi Y, Yoshida T, Miyamoto T, Sengoku K, Ito Y, Miyashita C, Araki A, Kishi R.PLoS One. 2016 Jun 27;11(6):e0158155. doi: 10.1371/journal.pone.0158155. eCollection 2016. PMID: 27348869 Free PMC Article2:In vitro and in vivo evaluations of buccal tablet formulations of ritodrine hydrochloride. Onishi H, Sakata O, Yumoto K.Biol Pharm Bull. 2015;38(6):919-25. doi: 10.1248/bpb.b14-00833. PMID: 26027834 Free Article3:In vivo absorption study of ritodrine hydrochloride in the buccal administration to rats. Sakata O, Onishi H.Drug Dev Ind Pharm. 2013 Sep;39(9):1414-20. doi: 10.3109/03639045.2012.704044. Epub 2012 Jul 10. PMID: 22779426

Explore Compound Types